Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate typically involves the reaction of piperidin-4-one with ethylene glycol under acidic conditions to form the spirocyclic intermediate . This intermediate is then esterified with ethanol in the presence of a catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate involves its interaction with specific molecular targets. It can modulate enzyme activity and receptor function, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A related compound with similar structural features.
4-Piperidone ethylene acetal: Another spirocyclic compound with comparable properties.
Uniqueness
Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C10H17NO4 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate |
InChI |
InChI=1S/C10H17NO4/c1-2-13-9(12)8-7-11-4-3-10(8)14-5-6-15-10/h8,11H,2-7H2,1H3 |
InChI Key |
BGCRZJNORVDZFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNCCC12OCCO2 |
Origin of Product |
United States |
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